molecular formula C11H11BrFNO B1528617 4-bromo-N-cyclobutyl-2-fluorobenzamide CAS No. 1248415-37-3

4-bromo-N-cyclobutyl-2-fluorobenzamide

Cat. No.: B1528617
CAS No.: 1248415-37-3
M. Wt: 272.11 g/mol
InChI Key: HUSHSFRKBVRCTE-UHFFFAOYSA-N
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Description

4-bromo-N-cyclobutyl-2-fluorobenzamide is a useful research compound. Its molecular formula is C11H11BrFNO and its molecular weight is 272.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-N-cyclobutyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-7-4-5-9(10(13)6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSHSFRKBVRCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-cyclobutyl-2-fluorobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Characterized by a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzene ring, along with a cyclobutyl group attached to the nitrogen of the amide, this compound exhibits unique steric and electronic properties that may influence its interactions with biological targets.

  • Molecular Formula: C12H14BrFNO
  • Molecular Weight: Approximately 272.11 g/mol

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological processes, potentially leading to therapeutic effects such as anti-inflammatory and anticancer properties.

Anticancer Properties

Preliminary studies suggest that this compound may have significant anticancer activity. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promise in reducing inflammation. Its ability to interact with inflammatory mediators could make it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

Compound NameKey FeaturesUnique Aspects
4-Bromo-2-fluoro-5-methoxybenzamide Contains methoxy group at the 5-positionDifferent electronic properties due to methoxy group
4-Bromo-2-fluoro-5-nitroaniline Contains nitro group instead of methoxyAlters reactivity and potential applications
2-Bromo-N-butyl-5-fluorobenzamide Lacks cyclobutyl groupDifferent steric effects influencing biological activity
3-Bromo-N-cyclobutyl-2-fluorobenzamide Bromine at the 3-positionDifferent reactivity due to bromine positioning

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The compound showed an effective dose-dependent response, indicating its potential as a therapeutic agent.
  • Mechanistic Insights : Studies focusing on the molecular interactions of this compound have revealed that it can bind to specific protein targets involved in cancer progression, suggesting a mechanism where it disrupts critical signaling pathways.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound are ongoing, with initial findings indicating favorable absorption and distribution characteristics, which are essential for its development as a drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-cyclobutyl-2-fluorobenzamide
Reactant of Route 2
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4-bromo-N-cyclobutyl-2-fluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.